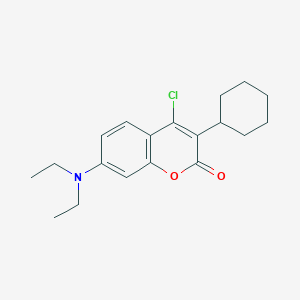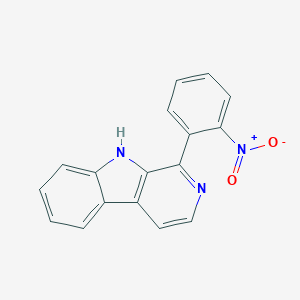
6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine, also known as PDE5 inhibitor, is a chemical compound used in scientific research applications. It is a potent inhibitor of phosphodiesterase type 5 (PDE5), which plays an important role in regulating cyclic guanosine monophosphate (cGMP) levels in the body. The compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, pulmonary hypertension, and erectile dysfunction.
Mécanisme D'action
The mechanism of action of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine involves inhibition of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine. 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine is an enzyme that breaks down cGMP, which is responsible for relaxing smooth muscle cells and increasing blood flow. By inhibiting 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine, the compound increases cGMP levels, which leads to relaxation of smooth muscle cells and vasodilation. This results in increased blood flow to the affected area, which can help alleviate the symptoms of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine are primarily related to its ability to inhibit 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine. By inhibiting 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine, the compound increases cGMP levels, which leads to relaxation of smooth muscle cells and vasodilation. This results in increased blood flow to the affected area, which can help alleviate the symptoms of various diseases. The compound has been shown to have potent vasodilatory effects, which make it a potential therapeutic agent for diseases such as cardiovascular diseases, pulmonary hypertension, and erectile dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine in lab experiments include its potency as a 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine inhibitor, its ability to increase cGMP levels, and its vasodilatory effects. The compound has been extensively studied for its potential therapeutic applications in various diseases, which makes it a well-characterized compound for lab experiments. However, the limitations of using the compound in lab experiments include its high cost, its potential toxicity, and the need for specialized equipment and expertise to handle the compound safely.
Orientations Futures
There are several future directions for research on 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine. One direction is to further explore its therapeutic potential in various diseases, including cardiovascular diseases, pulmonary hypertension, and erectile dysfunction. Another direction is to develop new derivatives of the compound with improved potency and selectivity for 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine. Additionally, research can be focused on understanding the molecular mechanisms of the compound's action and its potential side effects. Finally, the compound can be used as a tool compound for studying the role of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine in various physiological processes.
Méthodes De Synthèse
The synthesis of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine involves several steps. The starting material is 1,3-benzodioxole, which undergoes a series of reactions to form the final product. The key step in the synthesis is the reaction of 1,3-benzodioxole with 4-morpholinyl-2,6-dimethylpyrimidine-5-carbaldehyde in the presence of a catalyst. The reaction yields the intermediate compound, which is then treated with ammonia to form the final product.
Applications De Recherche Scientifique
6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine has been extensively studied for its potential therapeutic applications in various diseases. The compound is a potent inhibitor of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine, which plays an important role in regulating cGMP levels in the body. By inhibiting 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-(4-morpholinyl)-4-pyrimidinylamine, the compound increases cGMP levels, which leads to relaxation of smooth muscle cells and vasodilation. This makes it a potential therapeutic agent for diseases such as cardiovascular diseases, pulmonary hypertension, and erectile dysfunction.
Propriétés
Formule moléculaire |
C16H19N5O3 |
|---|---|
Poids moléculaire |
329.35 g/mol |
Nom IUPAC |
5-(1,3-benzodioxol-5-ylmethyl)-2-morpholin-4-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H19N5O3/c17-14-11(7-10-1-2-12-13(8-10)24-9-23-12)15(18)20-16(19-14)21-3-5-22-6-4-21/h1-2,8H,3-7,9H2,(H4,17,18,19,20) |
Clé InChI |
VBKNWMNJNOVVFK-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC(=C(C(=N2)N)CC3=CC4=C(C=C3)OCO4)N |
SMILES canonique |
C1COCCN1C2=NC(=C(C(=N2)N)CC3=CC4=C(C=C3)OCO4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Z)-1-chloro-1-nitrosoprop-1-en-2-yl]-2-phenylhydrazine](/img/structure/B243112.png)
![2-Cyano-3-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-2-propenethioamide](/img/structure/B243113.png)
![3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one](/img/structure/B243114.png)


![6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B243138.png)
![N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine](/img/structure/B243147.png)
![3-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B243148.png)
![6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243154.png)
![6-(4-fluorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243155.png)
![6-(4-methoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243156.png)
![3-methylsulfonyl-1-phenyl-6-(4-propan-2-ylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243158.png)
![Ethyl 2-(methylsulfanyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxylate](/img/structure/B243165.png)
